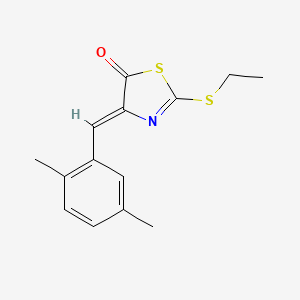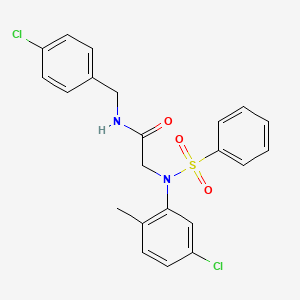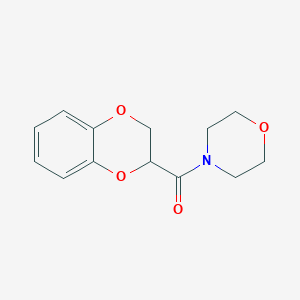
4-(2,5-dimethylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as DMTB-T, is a thiazolone derivative that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized through various methods and has been studied for its potential applications in different fields. In
科学的研究の応用
4-(2,5-dimethylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential applications in different fields, including material science, analytical chemistry, and biomedical research. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors, which have shown promising applications in optoelectronics. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in aqueous solutions. In biomedical research, this compound has been studied for its potential applications as an anticancer agent, due to its ability to induce cell death in cancer cells.
作用機序
The mechanism of action of 4-(2,5-dimethylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death in cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. Studies have also shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can contribute to the anticancer properties of this compound.
実験室実験の利点と制限
One advantage of using 4-(2,5-dimethylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for the research of 4-(2,5-dimethylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, including the synthesis of new derivatives with improved properties, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.
合成法
4-(2,5-dimethylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized through various methods, including the reaction of 2-aminothiophenol with 2,5-dimethylbenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, followed by the addition of ethyl chloroacetate and refluxing for additional hours. The resulting product is then purified through recrystallization using ethanol.
特性
IUPAC Name |
(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-4-17-14-15-12(13(16)18-14)8-11-7-9(2)5-6-10(11)3/h5-8H,4H2,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUROOFLWPDLPDA-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC(=C2)C)C)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC(=C2)C)C)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-(4-chlorobenzyl)-1-({[4-(methylthio)phenyl]amino}carbonyl)-4-piperidinecarboxylate](/img/structure/B5032813.png)
![2-(3-{2-[(4-butylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5032819.png)
![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5032825.png)
![3-(3,4-difluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5032832.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5032836.png)
![ethyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5032846.png)
![3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5032848.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B5032854.png)
![2-(5-bromo-2-hydroxy-3-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5032861.png)

![2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5032881.png)

![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B5032903.png)

